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Compound of Interest

Compound Name: 1-Bromobutane-2,3-dione

Cat. No.: B1278470 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document addresses the spectroscopic characterization of 1-
Bromobutane-2,3-dione. An extensive search of publicly available scientific literature and

databases revealed a lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for this specific compound. In light of this, the following

guide provides the available computed data for 1-Bromobutane-2,3-dione and presents a

comprehensive spectroscopic analysis of the closely related and well-documented compound,

1-bromobutane, as an illustrative example. This guide includes detailed data tables,

experimental protocols, and a workflow diagram for spectroscopic analysis to serve as a

valuable resource for researchers in the field.

Spectroscopic Data for 1-Bromobutane-2,3-dione:
Current Status
As of the date of this publication, experimental NMR, IR, and MS spectroscopic data for 1-
Bromobutane-2,3-dione are not available in surveyed public databases and scientific

literature. However, computed data is available and summarized below.

Table 1: Computed Properties of 1-Bromobutane-2,3-dione
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Property Value

Molecular Formula C₄H₅BrO₂

Molecular Weight 164.99 g/mol

Exact Mass 163.94729 Da

IUPAC Name 1-bromobutane-2,3-dione

InChI InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3

InChIKey HOJZUQSKSVMXON-UHFFFAOYSA-N

SMILES CC(=O)C(=O)CBr

Data sourced from PubChem CID 10953880.

Spectroscopic Analysis of 1-Bromobutane: An
Illustrative Guide
Due to the absence of experimental data for 1-Bromobutane-2,3-dione, this section provides

a detailed spectroscopic analysis of 1-bromobutane. This information is intended to serve as a

practical example of the data and methodologies used in the spectroscopic characterization of

related brominated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-
Bromobutane
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 2: ¹H NMR Spectroscopic Data for 1-Bromobutane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.41 Triplet (t) 2H -CH₂-Br

1.86 Quintet 2H -CH₂-CH₂Br

1.48 Sextet 2H CH₃-CH₂-

0.94 Triplet (t) 3H CH₃-

Solvent: CDCl₃. Standard: TMS (0.00 ppm).

Table 3: ¹³C NMR Spectroscopic Data for 1-Bromobutane[1]

Chemical Shift (δ) ppm Assignment

33.4 -CH₂-Br

35.0 -CH₂-CH₂Br

21.4 CH₃-CH₂-

13.2 CH₃-

Solvent: CDCl₃. Standard: TMS (0.00 ppm).[1]

Infrared (IR) Spectroscopy of 1-Bromobutane
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[2]

Table 4: Key IR Absorption Bands for 1-Bromobutane[3]

Wavenumber (cm⁻¹) Intensity Assignment

2960-2870 Strong C-H (alkane) stretching

1465 Medium C-H (alkane) bending

645 Strong C-Br stretching
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Sample preparation: Neat liquid film.

Mass Spectrometry (MS) of 1-Bromobutane
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[4]

Table 5: Major Peaks in the Mass Spectrum of 1-Bromobutane[5]

m/z Relative Intensity Assignment

138 Moderate [M+2]⁺ (presence of ⁸¹Br)

136 Moderate [M]⁺ (presence of ⁷⁹Br)

57 High [C₄H₉]⁺ (loss of Br)

41 High [C₃H₅]⁺

29 High [C₂H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid organic compound such as 1-bromobutane.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean vial. The solution should be homogenous and

free of particulate matter.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm

NMR tube to a depth of about 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's

software is used to lock onto the deuterium signal of the solvent and to shim the magnetic

field to achieve homogeneity.
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¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the

spectral width, acquisition time, relaxation delay, and the number of scans. A 90° pulse is

typically used.

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is performed.

Due to the low natural abundance of ¹³C, a larger number of scans is typically required

compared to ¹H NMR.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied, and the spectrum is

referenced to a standard (e.g., TMS).

IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry

salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin

liquid film.[6]

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric CO₂ and H₂O.

Sample Analysis: The prepared salt plates are placed in the sample holder of the IR

spectrometer.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The

instrument's software automatically subtracts the background spectrum from the sample

spectrum.

Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g.,

dry acetone or dichloromethane) and stored in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a heated inlet system or direct injection, where it is vaporized under

high vacuum.[7]
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Ionization: The gaseous molecules are passed through a beam of high-energy electrons

(typically 70 eV).[7][8] This causes the molecules to ionize, forming a molecular ion (M⁺) and

various fragment ions.[7]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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